molecular formula C20H22N2O3 B1244900 (-)-Alstolucine B, (rel)-

(-)-Alstolucine B, (rel)-

Cat. No. B1244900
M. Wt: 338.4 g/mol
InChI Key: DHAOEWPYRANXCZ-SFZJTNDWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-Alstolucine B, (rel)- is an alkaloid, an organic heteropentacyclic compound and a methyl ester. It has a role as a metabolite.

Scientific Research Applications

Alstolucine B in Multidrug Resistance Reversal

Synthesis and Biogenetic Studies

  • A synthesis of Alstonlarsine A through Alstolucines B and F has been proposed, demonstrating the chemical feasibility of a proposed biogenesis pathway. This highlights the complex nature and potential applications of Alstolucine B in chemical synthesis (Barnes, Hong, Vanderwal, 2022).
  • Alstolucine B is synthesized alongside other Strychnos alkaloids for the evaluation in biochemical assays, particularly concerning their effects on ATP-binding cassette (ABC) efflux pumps in multidrug-resistant cancers (Teijaro, Munagala, Zhao, Sirasani, Kokkonda, Malofeeva, Hopper-Borge, Andrade, 2014).

properties

Product Name

(-)-Alstolucine B, (rel)-

Molecular Formula

C20H22N2O3

Molecular Weight

338.4 g/mol

IUPAC Name

methyl (1R,11S,12S,17S)-12-acetyl-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carboxylate

InChI

InChI=1S/C20H22N2O3/c1-11(23)13-10-22-8-7-20-14-5-3-4-6-15(14)21-18(20)17(19(24)25-2)12(13)9-16(20)22/h3-6,12-13,16,21H,7-10H2,1-2H3/t12-,13-,16-,20+/m0/s1

InChI Key

DHAOEWPYRANXCZ-SFZJTNDWSA-N

Isomeric SMILES

CC(=O)[C@@H]1CN2CC[C@@]34[C@@H]2C[C@@H]1C(=C3NC5=CC=CC=C45)C(=O)OC

Canonical SMILES

CC(=O)C1CN2CCC34C2CC1C(=C3NC5=CC=CC=C45)C(=O)OC

synonyms

alstolucine B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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